N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(phenylthio)propanamide

Description

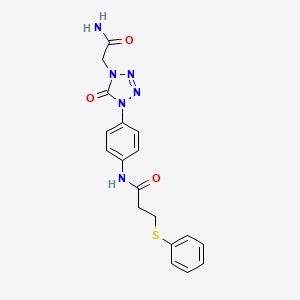

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(phenylthio)propanamide is a heterocyclic compound featuring a tetrazole core, an amide group, and a phenylthioether moiety. The compound’s synthesis likely involves multi-step reactions, including cyclization and alkylation, analogous to methods described for triazole derivatives. Key structural features include:

- Tetrazole ring: A 5-membered ring with four nitrogen atoms, contributing to polarity and hydrogen-bonding capacity.

- Phenylthio group: Introduces lipophilicity, influencing membrane permeability.

Structural confirmation of such compounds typically employs 1H/13C-NMR, IR spectroscopy, and elemental analysis. For instance, IR spectra of related hydrazinecarbothioamides show C=S stretching at 1243–1258 cm⁻¹, while triazoles exhibit tautomerism-dependent spectral shifts.

Properties

IUPAC Name |

N-[4-[4-(2-amino-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O3S/c19-16(25)12-23-18(27)24(22-21-23)14-8-6-13(7-9-14)20-17(26)10-11-28-15-4-2-1-3-5-15/h1-9H,10-12H2,(H2,19,25)(H,20,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZVULGIHZHLIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(phenylthio)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

Introduction of the amide group: This step involves the reaction of the tetrazole intermediate with an appropriate amine to form the amide linkage.

Attachment of the phenylthio group: This can be done by reacting the intermediate with a thiol compound under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(phenylthio)propanamide can undergo various types of chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The amide group can be reduced to form amines.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

This compound features a unique structure that includes a tetrazole ring , an amide group , and a phenylthio group . Its molecular formula is with a molecular weight of approximately 396.4 g/mol. The presence of these functional groups contributes to its reactivity and potential biological activity, making it a valuable building block in synthetic chemistry.

Chemistry

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(phenylthio)propanamide serves as a versatile building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions, such as oxidation and substitution, allows chemists to explore new compounds with potentially useful properties .

Biology

In biological research, this compound is investigated for its potential bioactive properties . Studies have shown that it may interact with specific enzymes and receptors, making it a candidate for drug development aimed at treating diseases associated with enzyme dysfunction.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, modifications to the phenylthio group have led to increased efficacy against resistant bacterial strains .

Medicine

The therapeutic potential of this compound is under investigation for several applications:

- Anti-inflammatory Effects : Initial studies suggest that the compound may inhibit pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.

- Anticancer Activity : Preliminary data show significant anticancer activity against various cancer cell lines, with growth inhibition percentages exceeding 70% in some cases .

| Application Area | Potential Uses | Observations |

|---|---|---|

| Chemistry | Building block for complex molecules | Versatile reactivity |

| Biology | Antimicrobial properties | Effective against resistant strains |

| Medicine | Anti-inflammatory and anticancer | Significant growth inhibition in cell lines |

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its stability and ability to undergo various chemical transformations make it suitable for developing new polymers and chemical processes .

Mechanism of Action

The mechanism of action of N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The phenylthio group can also interact with biological molecules, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s pharmacological and physicochemical properties can be contextualized by comparing it to analogs with variations in heterocyclic cores, substituents, and functional groups. Below is a detailed analysis:

Table 1: Structural and Spectroscopic Comparison

Key Differences and Implications

Heterocyclic Core :

- Tetrazole (Target): Higher nitrogen content increases polarity and metabolic stability compared to triazoles () and oxadiazoles (). Tetrazoles are often used as carboxylate bioisosteres in medicinal chemistry.

- 1,2,4-Triazoles (): Exhibit tautomerism (thione vs. thiol), affecting electronic distribution and binding affinity.

- 1,3,4-Oxadiazoles (): Oxygen in the ring reduces basicity but enhances hydrolytic stability.

Substituent Effects: Phenylthio vs. Halogenation: Triazoles [7–9] incorporate 2,4-difluorophenyl groups, which enhance electronegativity and bioavailability—a feature absent in the target compound.

Synthesis Complexity :

- The target compound’s tetrazole synthesis may require specialized cyclization (e.g., [2+3] cycloaddition with azides), whereas triazoles [7–9] derive from hydrazinecarbothioamide precursors. Oxadiazoles in involve CS₂-mediated cyclization under basic conditions.

Spectroscopic Signatures :

- The absence of C=O bands in triazoles [7–9] (IR: 1663–1682 cm⁻¹) contrasts with the target’s amide C=O, which would appear near 1680 cm⁻¹.

- Thione tautomers in triazoles lack S-H stretches (~2500–2600 cm⁻¹), consistent with the target’s stable thioether linkage.

Computational and Crystallographic Insights

Such tools are critical for comparing charge distribution and molecular packing with analogs.

Biological Activity

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(phenylthio)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The molecular formula of the compound is , with a molecular weight of approximately 398.4 g/mol. It features a complex structure that includes a tetrazole ring, which is known for its bioactivity.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the Tetrazole Ring : This is achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

- Coupling Reactions : The tetrazole derivative is coupled with a halogenated phenyl compound using palladium-catalyzed cross-coupling reactions.

- Final Modifications : Additional functional groups may be introduced to enhance biological activity.

Anticancer Properties

Research indicates that compounds with similar structures exhibit promising anticancer activity. For instance, tetrazole derivatives have been shown to possess significant cytotoxic effects against various cancer cell lines. A study demonstrated that specific derivatives had IC50 values in the low micromolar range, indicating potent anticancer effects .

Antioxidant Activity

The antioxidant potential of tetrazole derivatives has been extensively studied. For example, certain derivatives exhibited high free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases .

Antimicrobial and Anti-inflammatory Effects

This compound has also shown antimicrobial and anti-inflammatory activities. Compounds in this class have been reported to inhibit bacterial growth and reduce inflammation in various models .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or cancer progression.

- Receptor Interaction : The compound can interact with cellular receptors, triggering signaling cascades that lead to physiological responses.

Case Studies and Research Findings

- Antitumor Activity : A study found that related compounds demonstrated significant antitumor activity against human lung adenocarcinoma cells (A549), with some derivatives showing higher potency than established chemotherapeutics .

- Neuroprotective Effects : Research has indicated potential neuroprotective properties, suggesting that these compounds could be beneficial in treating neurodegenerative diseases .

- Anticonvulsant Activity : Certain derivatives have been evaluated for their anticonvulsant properties, showing promise in reducing seizure activity in animal models .

Summary Table of Biological Activities

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the tetrazole core, followed by functionalization of the phenyl and propanamide moieties. Key steps include:

- Cyclocondensation : Formation of the tetrazole ring using nitriles and azides under controlled pH and temperature (70–90°C) .

- Amide Coupling : Reaction of intermediates with 3-(phenylthio)propanoyl chloride using coupling agents like HBTU or DCC in anhydrous DMSO or DMF .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity . Optimization : Adjusting solvent polarity (e.g., THF for solubility) and reaction time (12–24 hours) minimizes side products like hydrolyzed intermediates .

Q. Which characterization techniques are most reliable for confirming its structure and purity?

A combination of spectroscopic and crystallographic methods is essential:

- NMR : H and C NMR to verify proton environments and carbon backbone (e.g., tetrazole protons at δ 8.2–8.5 ppm) .

- FT-IR : Peaks at 1650–1700 cm confirm amide C=O and tetrazole C=N stretches .

- X-ray Crystallography : SHELX programs refine crystal structures, resolving ambiguities in stereochemistry .

- LC-MS : Monitors molecular ion peaks ([M+H]) and detects impurities during synthesis .

Q. How can researchers evaluate its preliminary biological activity?

Standard assays include:

- In Vitro Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

- Antimicrobial Screening : Agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., COX-2 for anti-inflammatory potential) . Note : Use positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can computational methods resolve contradictions between spectral and crystallographic data?

- Multiwfn Analysis : Electron localization function (ELF) and electrostatic potential maps clarify electronic discrepancies (e.g., amide vs. thioether interactions) .

- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with X-ray data to validate bond lengths/angles .

- SHELXL Refinement : Adjust thermal parameters and occupancy rates to reconcile anomalous peaks in crystallographic models .

Q. What strategies mitigate instability during biological assays?

- pH Stability : Perform degradation studies in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) with HPLC monitoring .

- Light/Temperature Sensitivity : Store solutions in amber vials at −20°C and avoid prolonged exposure to UV .

- Metabolite Profiling : Use liver microsomes (e.g., rat S9 fraction) to identify oxidative metabolites affecting activity .

Q. How can structure-activity relationships (SAR) guide derivative design?

| Modification | Impact on Activity | Reference |

|---|---|---|

| Tetrazole → Triazole | Reduced cytotoxicity, improved solubility | |

| Phenylthio → Methylthio | Enhanced antimicrobial potency | |

| Amide → Sulfonamide | Increased kinase inhibition | |

| Method : Synthesize analogs, compare IC values, and use molecular docking (AutoDock Vina) to predict binding modes . |

Q. What challenges arise during scale-up, and how are they addressed?

- Purification : Replace column chromatography with fractional crystallization (ethanol/water) for cost efficiency .

- Exothermic Reactions : Use jacketed reactors and slow reagent addition to control temperature spikes .

- Byproduct Formation : Optimize stoichiometry (1.2:1 molar ratio of tetrazole to propanamide) to minimize unreacted intermediates .

Q. How do electronic properties influence its reactivity?

- HOMO-LUMO Analysis : Calculate frontier orbitals (Multiwfn) to predict sites for electrophilic/nucleophilic attacks .

- Natural Bond Orbital (NBO) : Identify charge transfer interactions (e.g., sulfur lone pairs → tetrazole ring) .

- Reactivity Trends : Higher electrophilicity index (ω) correlates with faster oxidation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.